molecular formula C10H13IO2 B3138159 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene CAS No. 447454-25-3

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene

Cat. No.: B3138159
CAS No.: 447454-25-3
M. Wt: 292.11 g/mol
InChI Key: LRKBPZODMKIXBF-UHFFFAOYSA-N
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Description

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is an organic compound with the molecular formula C10H13IO2 It is characterized by the presence of an iodoethoxy group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include azidoethoxy, cyanoethoxy, and other substituted derivatives.

    Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

    Reduction: Products include 4-methoxybenzyl alcohol and other reduced hydrocarbons.

Scientific Research Applications

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
  • 1-[(2-Chloroethoxy)methyl]-4-methoxybenzene
  • 1-[(2-Fluoroethoxy)methyl]-4-methoxybenzene

Comparison

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom makes the compound more suitable for certain types of substitution reactions and radiolabeling applications.

Properties

IUPAC Name

1-(2-iodoethoxymethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKBPZODMKIXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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